1H,1H,2H,2H-Perfluorododecyltrichlorosilane chemical structure and properties
1H,1H,2H,2H-Perfluorododecyltrichlorosilane chemical structure and properties
An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluorododecyltrichlorosilane: Structure, Properties, and Application in Self-Assembled Monolayers
Introduction
1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FDDTS) is a fluorinated organosilane compound of significant interest in the fields of materials science, nanotechnology, and surface engineering. Its unique molecular structure, featuring a long perfluorinated tail and a reactive trichlorosilyl headgroup, enables the formation of robust, low-energy surfaces through the process of self-assembly.[1][2] These self-assembled monolayers (SAMs) exhibit exceptional hydrophobicity, oleophobicity, and lubricity, making them highly valuable for a range of applications, from anti-stiction coatings in microelectromechanical systems (MEMS) to surface modification in biomedical devices and advanced materials.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the practical application of FDDTS in the formation of high-performance self-assembled monolayers.
Chemical Structure and Physicochemical Properties
The molecular structure of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane consists of a dodecyl (12-carbon) chain where the terminal ten carbons are fully fluorinated, connected via an ethyl spacer to a trichlorosilyl headgroup. This amphiphilic architecture is the key to its surface-active properties. The trichlorosilyl group is highly reactive towards hydroxylated surfaces, while the perfluorinated tail is responsible for the low surface energy of the resulting monolayer.[1][4]
A summary of the key physicochemical properties of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane is presented in the table below:
| Property | Value |
| Molecular Formula | C₁₂H₄Cl₃F₂₁Si[5] |
| Linear Formula | CF₃(CF₂)₉CH₂CH₂SiCl₃ |
| Molecular Weight | 681.57 g/mol |
| CAS Number | 102488-49-3 |
| Appearance | Solid[5] |
| Melting Point | 50-55 °C[5] |
| Solubility | Miscible with tetrahydrofuran, tetrhydropyran, toluene and other organic solvents.[3][6] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents.[7] |
Mechanism of Self-Assembled Monolayer Formation
The formation of a dense, covalently bound FDDTS monolayer on a hydroxylated surface (e.g., silicon wafers with a native oxide layer, glass, or other metal oxides) is a two-step process involving hydrolysis and condensation.
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Hydrolysis: The trichlorosilyl headgroup of the FDDTS molecule readily reacts with trace amounts of water present on the substrate surface or in the deposition solvent to form a more reactive silanetriol intermediate (R-Si(OH)₃). This reaction releases hydrochloric acid (HCl) as a byproduct.[8][9]
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Condensation: The newly formed silanetriol molecules then condense with the hydroxyl groups (-OH) on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Si).[2] Adjacent silanetriol molecules also undergo condensation with each other, creating a cross-linked, two-dimensional network that enhances the stability and durability of the monolayer.
The following diagram illustrates the mechanism of FDDTS self-assembly on a hydroxylated substrate:
Caption: Mechanism of FDDTS SAM formation.
Experimental Protocol for FDDTS SAM Deposition (Liquid Phase)
This protocol details a standard procedure for the deposition of a 1H,1H,2H,2H-Perfluorododecyltrichlorosilane self-assembled monolayer on a silicon wafer with a native oxide layer.
Materials:
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1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FDDTS)
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Anhydrous toluene (or other suitable anhydrous organic solvent)
-
Silicon wafers
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized water
-
Nitrogen gas (high purity)
-
Glass vials and petri dishes
Equipment:
-
Ultrasonic bath
-
Spin coater or dip coater
-
Hot plate or oven
-
Glove box or desiccator (optional, but recommended)
Workflow Diagram:
Caption: Workflow for FDDTS SAM deposition.
Step-by-Step Procedure:
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Substrate Cleaning:
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Sonciate the silicon wafers in acetone for 15 minutes.
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Rinse thoroughly with deionized water.
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Sonciate in isopropanol for 15 minutes.
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Rinse thoroughly with deionized water.
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Rationale: This removes organic contaminants from the wafer surface.
-
-
Surface Activation (Piranha Clean - Optional but Recommended):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the cleaned wafers in a freshly prepared Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 10-15 minutes.
-
Rinse extensively with deionized water.
-
Rationale: Piranha cleaning removes any remaining organic residues and, more importantly, hydroxylates the silicon surface, creating a high density of -OH groups essential for a dense and well-ordered SAM.
-
-
Drying:
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Place the wafers on a hotplate at 110 °C for 10 minutes to remove any adsorbed water.
-
Rationale: A dry, pristine surface is crucial for uniform monolayer formation.
-
-
Solution Preparation:
-
Inside a glove box or a desiccator to minimize exposure to atmospheric moisture, prepare a 1-5 mM solution of FDDTS in an anhydrous solvent such as toluene.
-
Rationale: Anhydrous conditions are critical to prevent premature hydrolysis and polymerization of the FDDTS in solution, which would lead to a disordered and poorly adhered film.
-
-
SAM Deposition (Dip Coating):
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Immerse the cleaned and dried silicon wafers into the FDDTS solution.
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Leave the wafers immersed for 1-2 hours at room temperature.
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Rationale: This allows sufficient time for the FDDTS molecules to diffuse to the surface, hydrolyze, and form covalent bonds with the substrate.
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-
Rinsing:
-
Remove the wafers from the deposition solution.
-
Rinse thoroughly with fresh anhydrous toluene (or the deposition solvent) to remove any physisorbed (non-covalently bonded) molecules.
-
Rinse with isopropanol.
-
Dry under a stream of nitrogen gas.
-
Rationale: Rinsing is essential to ensure that only a monolayer of covalently attached molecules remains.
-
-
Curing:
-
Bake the coated wafers on a hotplate or in an oven at 120 °C for 1 hour.
-
Rationale: The curing step promotes further cross-linking between adjacent silane molecules within the monolayer, enhancing its mechanical stability and durability.
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Characterization of FDDTS Self-Assembled Monolayers
The quality and properties of the deposited FDDTS SAM can be assessed using various surface-sensitive analytical techniques:
-
Contact Angle Goniometry: The static water contact angle is a simple yet powerful method to confirm the hydrophobicity of the surface. A successful FDDTS monolayer will exhibit a high water contact angle, typically >110 degrees, indicating a low-energy, water-repellent surface.[10]
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X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of fluorine, carbon, silicon, and oxygen. High-resolution scans of the C 1s and F 1s peaks can verify the chemical integrity of the perfluorinated chains.[11]
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Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to assess the smoothness and uniformity of the SAM and to identify any defects or aggregates.
Applications of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane SAMs
The unique properties of FDDTS monolayers have led to their use in a variety of high-performance applications:
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Microelectromechanical Systems (MEMS): FDDTS coatings are widely used as anti-stiction layers on the moving components of MEMS devices.[1][3] The low surface energy and lubricity of the monolayer prevent the microscopic parts from adhering to each other, thereby improving device reliability and lifetime.
-
Nanoimprint Lithography (NIL): In NIL, FDDTS is applied as an anti-adhesion coating on the surface of the mold or stamp.[1] This facilitates the clean release of the stamp from the imprinted polymer, which is critical for high-fidelity pattern transfer.
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Hydrophobic and Oleophobic Surfaces: FDDTS SAMs create highly water- and oil-repellent surfaces.[4] This property is exploited in applications such as self-cleaning coatings, anti-fouling surfaces for marine applications, and in the creation of microfluidic devices.[10]
-
Biomedical Applications: The bio-inertness of perfluorinated surfaces makes FDDTS SAMs promising for modifying the surface of biomedical implants and devices to reduce protein adsorption and improve biocompatibility.
Conclusion
1H,1H,2H,2H-Perfluorododecyltrichlorosilane is a versatile and powerful molecule for the creation of high-performance, low-energy surfaces. Through a well-controlled self-assembly process, it forms robust and durable monolayers with exceptional hydrophobic, oleophobic, and anti-adhesive properties. The detailed understanding of its chemical structure, properties, and deposition protocols provided in this guide serves as a valuable resource for researchers and scientists seeking to harness the potential of FDDTS in a wide range of advanced technological applications.
References
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Global Safe Handling of Chlorosilanes. (2017, October 2). Retrieved January 12, 2026, from [Link]
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1H,1H,2H,2H-Perfluorododecyltrichlorosilane, 97%. (n.d.). Scientific Laboratory Supplies. Retrieved January 12, 2026, from [Link]
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1h,1h,2h,2h-Perfluorodecyltrichlorosilane. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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Trichlorosilane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Hydrolysis of chlorosilanes. (n.d.). Google Patents.
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Perfluorodecyltrichlorosilane. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Nanotribological characterization of perfluoroalkylphosphonate self-assembled monolayers deposited on aluminum-coated silicon substrates. (2006, April 7). ResearchGate. Retrieved January 12, 2026, from [Link]
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